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Compound of Interest

6-Amino-1,2-dihydro-3H-indazol-3-
Compound Name:
one

Cat. No.: B3029235

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently
emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological
targets. The indazole ring system is a prominent member of this class.[1] As a bioisostere of
the native indole nucleus, it offers a unique arrangement of hydrogen bond donors and
acceptors, making it a cornerstone for the design of novel therapeutics.[1] This guide focuses
on a specific, highly functionalized derivative: 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS
No: 59673-74-4).

This molecule is of particular interest to researchers in drug discovery for two primary reasons.
First, the indazolone core itself is present in compounds exhibiting a wide spectrum of
biological activities, including antiviral, antitumor, and antihyperglycemic properties.[2] Second,
the primary aromatic amine at the 6-position serves as a versatile synthetic handle, allowing for
extensive derivatization to explore structure-activity relationships (SAR) and optimize drug
candidates. This document provides a comprehensive overview of its chemical properties,
synthesis, reactivity, and potential applications, offering field-proven insights for its effective
utilization in a research and development setting.

Part 1: Core Chemical & Physical Properties

A foundational understanding of a compound's physical and structural characteristics is
paramount before its inclusion in any experimental workflow. These properties dictate its
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behavior in different solvent systems, its stability, and its potential for intermolecular
interactions.

Molecular Structure and Tautomerism

6-Amino-1,2-dihydro-3H-indazol-3-one is an aromatic heterocyclic compound with the
molecular formula C7H7N30O.[3][4] A critical feature of this molecule, often overlooked, is its
existence in a tautomeric equilibrium. It can exist as both the amide-like keto form (6-amino-
1,2-dihydro-3H-indazol-3-one) and the aromatic enol form (6-amino-1H-indazol-3-ol).[3][4]

From an application scientist's perspective, this equilibrium is not merely an academic curiosity.
The dominant tautomer can be influenced by the molecule's environment, such as the pH and
polarity of the solvent. This can have profound implications for its reactivity, solubility, and, most
importantly, its binding mode to a biological target. The enol form presents a hydroxyl group
that is a potent hydrogen bond donor, while the keto form features a carbonyl oxygen that acts
as a hydrogen bond acceptor. Understanding and controlling this equilibrium can be key to
successful experimental design.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The fundamental physicochemical properties of 6-Amino-1,2-dihydro-3H-indazol-3-one are
summarized below. This data is essential for accurate calculations of molarity, assessing
thermal stability, and predicting physical behavior.
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Property Value Reference
CAS Number 59673-74-4 [3]14]15]
Molecular Formula C7H7NsO [41[5]
Molecular Weight 149.15 g/mol [4]
IUPAC Name 6-amino-1,2-dihydroindazol-3- ]

one
Melting Point 95.85 °C [4]
Boiling Point 278.947 °C (at 760 mmHgQ) [4]
Density 1.364 g/cm3 [4]
SMILES NC1=CC=C2C(=O)NNC2=C1  [5]

Solubility Profile

While exhaustive quantitative solubility data is not readily available in the literature, a
qualitative assessment based on the molecular structure can guide solvent selection. The
molecule possesses both polar functional groups (a primary amine, an amide-like system) and
a nonpolar aromatic benzene ring. This amphipathic nature suggests:

o High Solubility: In polar aprotic solvents like DMSO and DMF.

o Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen
bonding can occur.

o Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.

e pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to be low but can
be significantly increased at low pH due to the protonation of the basic amino group to form a
more soluble salt.

Part 2: Spectroscopic and Analytical
Characterization
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For a synthetic chemist or a quality control analyst, unambiguous structural confirmation is non-
negotiable. The following section details the expected spectroscopic signatures for 6-Amino-
1,2-dihydro-3H-indazol-3-one based on data from closely related indazolone analogues.[2]

e 1H NMR Spectroscopy: In a solvent like DMSO-ds, the spectrum is expected to show distinct
signals. The three protons on the benzene ring should appear as a complex ABC spin
system in the aromatic region (approx. 6.5-7.5 ppm). The primary amine (NHz) protons would
likely appear as a broad singlet around 5.0 ppm. Two additional broad singlets,
corresponding to the N-H protons of the indazolone ring, are expected at higher chemical
shifts (>9.0 ppm), and their exchange with D20 would confirm their assignment.

e 13C NMR Spectroscopy: The spectrum should feature seven distinct carbon signals. The
carbonyl carbon (C=0) of the keto tautomer is the most downfield, typically appearing
around 160-165 ppm. The six aromatic carbons will resonate between 95 and 150 ppm, with
the carbon attached to the amino group being the most shielded (lowest ppm).

« Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional
groups. Look for a strong, sharp absorption band for the carbonyl (C=0) stretch around
1650-1680 cm~1. The N-H stretching region (3200-3500 cm~1) will be complex, showing
sharp peaks for the primary amine and broader bands for the amide-like N-H groups.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the
molecular formula with a protonated molecular ion [M+H]* at an m/z value corresponding to
C7HsNsO*.

Part 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical
transformations. The indazolone core can be constructed through several reliable synthetic
strategies.[6]

Synthetic Workflow: A Generalized Protocol

While multiple routes to the indazolone core exist, a common and effective method involves the
cyclization of a substituted phenylhydrazine derivative. A plausible, self-validating protocol for
the synthesis of the title compound could be adapted from established literature procedures for
related nitro- or cyano-precursors.
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Caption: A plausible synthetic workflow for the target compound.
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Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of 4-amino-2-cyanophenylhydrazine (1.0 eq) in a suitable
solvent such as ethanol, add a strong acid catalyst (e.g., concentrated HCI, 2.0 eq).

Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction
progress by TLC or LC-MS. The reaction involves the hydrolysis of the nitrile to a carboxylic
acid intermediate, followed by intramolecular cyclization with the hydrazine moiety.

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with
a base (e.g., saturated NaHCOs solution) until the product precipitates.

Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethanol/water) to yield the final product.

Validation: Confirm the structure and purity of the final compound using *H NMR, Mass
Spectrometry, and HPLC analysis.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of 6-amino-1,2-dihydro-3H-indazol-3-one lies in the distinct reactivity of
its two key functional regions:

e The Nucleophilic 6-Amino Group: This primary aromatic amine is a potent nucleophile and
the primary site for derivatization. It readily undergoes standard transformations such as:

o Acylation: Reaction with acid chlorides or anhydrides to form amides.
o Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent.

o Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form
diarylamines.
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e The Indazolone Ring: The N-H protons on the heterocyclic ring can be deprotonated with a
suitable base, allowing for N-alkylation or N-arylation at either the N1 or N2 position, leading
to different regioisomers with distinct biological profiles.

Part 4: Applications in Research and Drug

Development
Structural Analogy to Luminol: A Chemiluminescent
Probe?

An intriguing aspect of 6-amino-1,2-dihydro-3H-indazol-3-one is its structural similarity to
luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a cornerstone reagent known for its strong
chemiluminescence.[7][8] Both molecules feature an aminophenyl ring fused to a di-aza
heterocyclic core containing carbonyl groups.

Caption: Structural comparison to the chemiluminescent agent Luminol.

This structural parallel suggests that 6-amino-1,2-dihydro-3H-indazol-3-one or its derivatives
could potentially exhibit chemiluminescent properties upon oxidation. While this has not been
explicitly reported, it presents a compelling hypothesis for researchers. If validated, this
property could be exploited to develop novel probes for high-throughput screening (HTS)
assays, Western blotting, or ELISAs, offering a sensitive, light-based readout.[9]

A Building Block for Kinase Inhibitors and Beyond

The indazole scaffold is a well-established core in the design of kinase inhibitors, a critical class
of anticancer drugs. The structure of 6-amino-1,2-dihydro-3H-indazol-3-one provides an ideal
starting point for synthesizing libraries of compounds to screen against various kinases. The
amino group can be functionalized to project vectors into the solvent-exposed region of an
ATP-binding pocket, while the indazolone core can establish key hydrogen bonds with the
hinge region of the kinase. Furthermore, derivatives of 6-amino-indazoles have demonstrated
promising antiproliferative and antibacterial activities.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The
following guidelines are based on safety data for closely related aminoindazoles.[11][12][13]
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Hazard Category Precautionary Measures

Warning: Harmful if swallowed. Causes skin and
Health Hazards serious eye irritation. May cause respiratory
irritation.[4][13]

Use only in a well-ventilated area or under a
_ chemical fume hood. Avoid breathing dust.
Handling ) )
Wash hands thoroughly after handling. Avoid

contact with skin, eyes, and clothing.[11]

Wear appropriate protective gloves (e.g., nitrile),
Personal Protective Equipment (PPE) safety glasses with side-shields or goggles, and

a lab coat.

Keep container tightly closed. Store in a cool,

dry, and well-ventilated place away from
Storage : : : _

incompatible materials such as strong oxidizing

agents.[12]

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,

state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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